BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Chemical
Structure and Synthesis of Flurpiridaz

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flurpiridaz

Cat. No.: B10814457

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurpiridaz, a pyridaben analog, is a novel radiopharmaceutical agent designed for myocardial
perfusion imaging (MPI) using positron emission tomography (PET). Labeled with fluorine-18
([*®F]Flurpiridaz), it exhibits high affinity for mitochondrial complex | (MC-I), enabling the
visualization and quantification of myocardial blood flow. This technical guide provides a
comprehensive overview of the chemical structure of Flurpiridaz and a detailed account of its
synthesis, including the multi-step preparation of its precursor and the subsequent automated
radiolabeling process. Experimental protocols, quantitative data, and visual representations of
the synthetic and biological pathways are presented to facilitate a deeper understanding for
researchers and professionals in drug development.

Chemical Structure and Properties

Flurpiridaz is a derivative of pyridaben, a known inhibitor of mitochondrial complex I. The non-
radiolabeled form of Flurpiridaz has the chemical name 2-tert-butyl-4-chloro-5-[[4-(2-
fluoroethoxymethyl)phenyllmethoxy]pyridazin-3-one. The fluorine-18 labeled version,
[*8F]Flurpiridaz, is the active agent in the diagnostic product Flyrcado™.
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Property Value
2-tert-butyl-4-chloro-5-({4-[(2-

IUPAC Name [*8F]fluoroethoxy)methyl]phenyl}methoxy)pyrida
zin-3(2H)-one

CAS Number 863887-89-2

Molecular Formula C18H22CI[*8F]N203

Molecular Weight

Approximately 367.8 g/mol

SMILES String

CC(C)
(C)N1IN=CC(OCC2=CC=C(COCCI[18F])C=C2)=
C(Cl)C1=0

Mechanism of Action

Inhibition of NADH:ubiquinone oxidoreductase
(Mitochondrial Complex I)

Synthesis of Flurpiridaz

The synthesis of [*8F]Flurpiridaz is a two-stage process involving the multi-step synthesis of a

tosylate precursor followed by a rapid, automated radiolabeling step with [*8F]fluoride.

Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-

dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzensulfonate, is achieved

through a multi-step sequence starting from mucochloric acid.[1]

Experimental Protocol: Synthesis of the Tosylate Precursor[1]

o Step 1: Synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one.

o To a mixture of mucochloric acid (1.18 g, 6.98 mmol) and Na2COs (0.33 g, 3.11 mmol) in
15 ml of distilled water, add tert-butylhydrazine hydrochloride (0.86 g, 6.90 mmol) in an

ice-water bath.

o Stir the reaction mixture for approximately 4 hours.
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o The resulting white precipitate is filtered, washed with water, and dried under reduced
vacuum.

e Subsequent Steps: The dichloropyridazinone intermediate undergoes a series of reactions,
including etherification and tosylation, to yield the final precursor. A detailed, step-by-step
protocol for these subsequent transformations can be found in the work by Eryilmaz and
Kilbas (2022).[1]

The overall yield for the multi-step synthesis of the precursor is approximately 35%.[1]

Automated Radiosynthesis of [*8F]Flurpiridaz

The radiolabeling of the tosylate precursor with [t8F]fluoride is performed using an automated

synthesis module, such as the Modular Lab-PharmTracer, to ensure a sterile and efficient

process.[1]

Experimental Protocol: Automated Radiosynthesis of [*8F]Flurpiridaz[1]

[*8F]Fluoride Trapping: The cyclotron-produced [8F]fluoride is trapped on a QMA (quaternary
methylammonium) anion-exchange cartridge.

Elution: The trapped [*8F]fluoride is eluted from the cartridge into the reaction vessel using a
solution of a phase-transfer catalyst, such as Kryptofix 2.2.2./K2COs or tetrabutylammonium
bicarbonate (TBA-HCO:s).

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to
ensure anhydrous conditions for the nucleophilic substitution reaction.

Radiolabeling Reaction: The tosylate precursor (10 mg) dissolved in anhydrous acetonitrile
(2 mL) is added to the dried [*8F]fluoride complex. The reaction mixture is heated at 95°C for
10 minutes to facilitate the nucleophilic substitution of the tosylate group with [*8F]fluoride.

Purification: The crude reaction mixture is purified using solid-phase extraction (SPE)
cartridges, typically a tC18 Plus Long Cartridge followed by an Alumina N Plus Light
Cartridge, to remove unreacted [*8F]fluoride and other impurities. This method avoids the
need for preparative HPLC.
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e Formulation: The purified [*8F]Flurpiridaz is formulated in a solution containing 7-8% ethanol
and 50 mg/ml of ascorbic acid for stabilization.

Quantitative Data for Automated Synthesis[1]

Parameter Value
Radiochemical Yield 55-65% (decay-corrected)
Radiochemical Purity > 98%
Total Synthesis Time Approximately 50 minutes

Mechanism of Action and Signaling Pathway

Flurpiridaz functions by inhibiting the mitochondrial electron transport chain at Complex |
(NADH:ubiquinone oxidoreductase). This high-affinity binding leads to the accumulation and
retention of the radiotracer in metabolically active myocardial cells, which are rich in
mitochondria.[2] The inhibition of Complex | disrupts the electron flow, leading to a decrease in
ATP production and an increase in the production of reactive oxygen species (ROS).
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Caption: Inhibition of Mitochondrial Complex | by Flurpiridaz.
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Experimental Workflows

The overall process from precursor synthesis to the final formulated product for injection
involves a series of well-defined steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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flurpiridaz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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